molecular formula C31H26ClN3O4 B10874654 11-(4-chlorophenyl)-3-(2-furyl)-N-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

11-(4-chlorophenyl)-3-(2-furyl)-N-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

Cat. No.: B10874654
M. Wt: 540.0 g/mol
InChI Key: BKVJIUUTHQKBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(4-chlorophenyl)-3-(2-furyl)-N-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines This compound is characterized by its unique structure, which includes a chlorophenyl group, a furyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of 11-(4-chlorophenyl)-3-(2-furyl)-N-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the dibenzo[b,e][1,4]diazepine core, followed by the introduction of the chlorophenyl, furyl, and methoxyphenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

11-(4-chlorophenyl)-3-(2-furyl)-N-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 11-(4-chlorophenyl)-3-(2-furyl)-N-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar compounds to 11-(4-chlorophenyl)-3-(2-furyl)-N-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide include other dibenzo[b,e][1,4]diazepines with different substituents These compounds may have similar structures but differ in their chemical and biological properties

Properties

Molecular Formula

C31H26ClN3O4

Molecular Weight

540.0 g/mol

IUPAC Name

6-(4-chlorophenyl)-9-(furan-2-yl)-N-(4-methoxyphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide

InChI

InChI=1S/C31H26ClN3O4/c1-38-23-14-12-22(13-15-23)33-31(37)35-26-6-3-2-5-24(26)34-25-17-20(28-7-4-16-39-28)18-27(36)29(25)30(35)19-8-10-21(32)11-9-19/h2-16,20,30,34H,17-18H2,1H3,(H,33,37)

InChI Key

BKVJIUUTHQKBGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2C(C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C52)C6=CC=C(C=C6)Cl

Origin of Product

United States

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